

# Pridopidine's Impact on Mitochondrial Function in Neurons: A Technical Guide

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## **Executive Summary**

Pridopidine, a selective Sigma-1 Receptor (S1R) agonist, has demonstrated significant neuroprotective effects by positively modulating mitochondrial function in neurons, particularly in the context of neurodegenerative diseases such as Huntington's Disease (HD). This technical guide provides an in-depth analysis of pridopidine's mechanism of action at the mitochondrial level, supported by quantitative data from preclinical studies, detailed experimental protocols, and visualizations of the key signaling pathways. Pridopidine's ability to restore mitochondrial-endoplasmic reticulum (ER) connectivity, enhance mitochondrial respiration and ATP production, and reduce oxidative stress underscores its therapeutic potential.

# Core Mechanism of Action: The Sigma-1 Receptor at the Mitochondria-Associated ER Membrane (MAM)

Pridopidine's primary target is the Sigma-1 Receptor (S1R), a chaperone protein enriched at the mitochondria-associated ER membranes (MAM). The MAM is a critical intracellular signaling hub that governs calcium homeostasis, lipid synthesis, and mitochondrial dynamics. In neurodegenerative conditions like Huntington's Disease, the integrity and function of the MAM are often compromised.



Pridopidine, by activating S1R, facilitates the proper functioning of this crucial interface. This activation leads to the restoration of mitochondrial-ER tethering, which is essential for efficient communication and transfer of molecules like calcium between the two organelles.[1][2][3][4][5] [6] This restored connectivity is a foundational element of pridopidine's beneficial effects on neuronal health.

### **Quantitative Impact on Mitochondrial Function**

Pridopidine treatment has been shown to elicit statistically significant improvements in several key mitochondrial parameters in preclinical HD models. The following tables summarize the quantitative data from studies on YAC128 mouse models and human iPSC-derived neural stem cells (HD-NSCs).

Table 1: Effect of Pridopidine on Mitochondrial Respiration in YAC128 Cortical/Striatal Neurons

Parameter	Treatment Group	Fold Change vs. Untreated YAC128	p-value
Basal Respiration	1 μM Pridopidine	Increased	p = 0.0058 (vs. WT)
5 μM Pridopidine	Increased	p = 0.0016 (vs. WT)	
Maximal Respiration	1 μM Pridopidine	Increased	p = 0.0061
5 μM Pridopidine	Increased	p = 0.002	
ATP Production	5 μM Pridopidine	Increased	p = 0.0358

Data extracted from Naia et al., 2021.[2][5]

Table 2: Effect of Pridopidine on Mitochondrial Respiration in HD-NSCs

Parameter	Treatment Group	Fold Change vs. Untreated HD- NSCs	p-value
Basal Respiration	Pridopidine	Increased	p = 0.0043
Maximal Respiration	Pridopidine	Increased	p = 0.0177



Data extracted from Naia et al., 2021.[2][5]

Table 3: Effect of Pridopidine on Mitochondria-ER Connectivity in YAC128 Striatal Neurons

Parameter	Treatment Group	% Increase in Contact Surface	p-value
Mitochondria-ER Contact	1 μM Pridopidine	4.2%	p < 0.0001

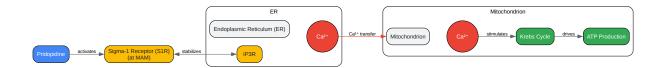
Data extracted from Naia et al., 2021.[5]

### **Key Signaling Pathways Modulated by Pridopidine**

Pridopidine's activation of S1R initiates a cascade of signaling events that collectively contribute to improved mitochondrial function and neuroprotection.

## S1R-Mediated Restoration of Mitochondrial-ER Tethering and Calcium Homeostasis

Pridopidine enhances the interaction between S1R and the inositol 1,4,5-trisphosphate receptor (IP3R) at the MAM.[3][6][7] This stabilization facilitates proper calcium signaling from the ER to the mitochondria, which is crucial for stimulating Krebs cycle enzymes and, consequently, enhancing ATP production.[2][8]



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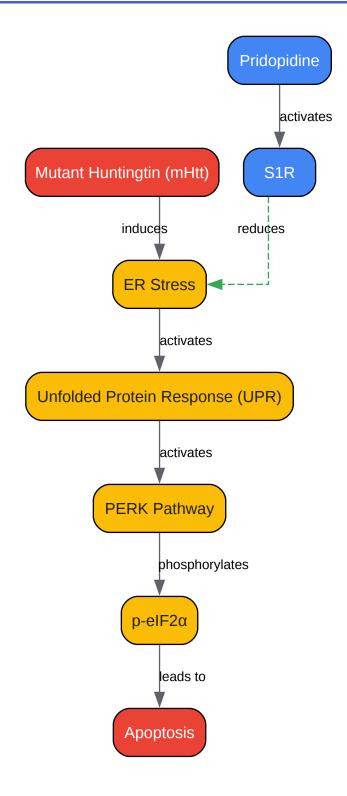
Pridopidine's effect on Ca<sup>2+</sup> homeostasis.



# Amelioration of ER Stress and the Unfolded Protein Response (UPR)

Mutant huntingtin (mHtt) protein induces significant ER stress, leading to the activation of the Unfolded Protein Response (UPR).[1][7] Pridopidine has been shown to reduce the levels of key UPR markers, with a pronounced effect on the PERK (PKR-like endoplasmic reticulum kinase) branch.[7][9] By alleviating ER stress, pridopidine indirectly supports mitochondrial function, as chronic ER stress can trigger mitochondrial-mediated apoptosis.





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Pridopidine's modulation of ER stress.

## **Enhancement of BDNF/TrkB Signaling**



Pridopidine upregulates the Brain-Derived Neurotrophic Factor (BDNF) pathway.[10][11][12] BDNF is a crucial neurotrophin for neuronal survival, and its transport is often impaired in HD. [11][12] By activating S1R, pridopidine rescues the trafficking of BDNF and its receptor, TrkB. [11][12] This enhanced neurotrophic support contributes to improved neuronal health and function, which is intrinsically linked to robust mitochondrial activity.

## **Experimental Protocols**

The following are detailed methodologies for key experiments used to assess pridopidine's impact on mitochondrial function.

## Measurement of Oxygen Consumption Rate (OCR) using Seahorse XF Analyzer

This protocol is used to assess mitochondrial respiration in real-time in live cells.

Objective: To measure basal respiration, maximal respiration, and ATP-linked respiration.

#### Methodology:

- Cell Plating: Primary neurons or neural stem cells are seeded in a Seahorse XFp cell culture miniplate at an appropriate density and allowed to adhere and differentiate.
- Treatment: Cells are treated with pridopidine (e.g., 1  $\mu$ M and 5  $\mu$ M) for a specified duration (e.g., 24 hours) prior to the assay.[2]
- Assay Preparation: On the day of the assay, the cell culture medium is replaced with Seahorse XF DMEM medium, and the plate is incubated in a non-CO2 incubator at 37°C for 1 hour.
- Drug Loading: The injector ports of the Seahorse XFp sensor cartridge are loaded with modulators of the electron transport chain:
  - Port A: Oligomycin (ATP synthase inhibitor)
  - Port B: FCCP (a protonophore that uncouples oxygen consumption from ATP synthesis, inducing maximal respiration)

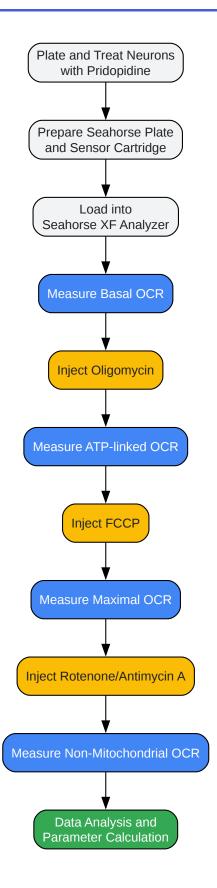






- Port C: Rotenone/Antimycin A (Complex I and III inhibitors, respectively, to shut down mitochondrial respiration).
- Seahorse XF Analysis: The cell plate and sensor cartridge are loaded into the Seahorse XFp
  Analyzer. The instrument measures the oxygen consumption rate (OCR) before and after the
  sequential injection of the drugs.
- Data Analysis: The OCR measurements are used to calculate key parameters of mitochondrial function:
  - Basal Respiration: The initial OCR before any injections.
  - ATP Production: The decrease in OCR after oligomycin injection.
  - Maximal Respiration: The peak OCR after FCCP injection.





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Seahorse XF Analyzer workflow.



# Assessment of Mitochondria-ER Contact Sites (MERCS) via Electron Microscopy

Objective: To visualize and quantify the physical proximity between mitochondria and the ER.

#### Methodology:

- Cell Culture and Treatment: Neurons are cultured and treated with pridopidine as described previously.
- Fixation: Cells are fixed with a solution containing glutaraldehyde and paraformaldehyde to preserve cellular structures.
- Post-fixation and Staining: Cells are post-fixed with osmium tetroxide, followed by staining
  with uranyl acetate to enhance the contrast of membranes.
- Dehydration and Embedding: The samples are dehydrated through a series of ethanol concentrations and embedded in resin.
- Ultrathin Sectioning: The resin blocks are cut into ultrathin sections (70-90 nm) using an ultramicrotome.
- Imaging: The sections are placed on copper grids and imaged using a transmission electron microscope (TEM).
- Image Analysis: The electron micrographs are analyzed to quantify the percentage of mitochondrial surface in close apposition (typically <30 nm) to the ER membrane.[13]</li>

# Measurement of Mitochondrial Membrane Potential (ΔΨm) using TMRM Assay

Objective: To assess the electrical potential across the inner mitochondrial membrane, an indicator of mitochondrial health.

#### Methodology:



- Cell Culture and Treatment: Neurons are cultured on glass-bottom dishes and treated with pridopidine.
- TMRM Loading: Cells are incubated with Tetramethylrhodamine, Methyl Ester (TMRM), a fluorescent dye that accumulates in active mitochondria in a potential-dependent manner.[5]
- Imaging: Live-cell imaging is performed using a fluorescence microscope equipped with a temperature-controlled chamber.
- Data Acquisition: Baseline TMRM fluorescence is recorded. A mitochondrial uncoupler like FCCP is then added to dissipate the membrane potential, and the subsequent drop in fluorescence is measured.
- Analysis: The difference in TMRM fluorescence before and after FCCP addition is used to quantify the mitochondrial membrane potential.

#### Conclusion

Pridopidine's mechanism of action is intricately linked to the preservation and enhancement of mitochondrial function in neurons. By targeting the Sigma-1 Receptor at the critical MAM interface, pridopidine restores essential cellular processes that are compromised in neurodegenerative diseases. The quantitative evidence demonstrates a clear, statistically significant improvement in mitochondrial respiration, ATP production, and structural integrity. The detailed experimental protocols provided herein offer a framework for the continued investigation of pridopidine and other S1R modulators. These findings strongly support the ongoing clinical development of pridopidine as a promising therapeutic agent for Huntington's Disease and potentially other neurological disorders characterized by mitochondrial dysfunction.[4][14]

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